molecular formula C21H25ClO8 B12369943 Dapagliflozin impurity A

Dapagliflozin impurity A

Cat. No.: B12369943
M. Wt: 440.9 g/mol
InChI Key: LNALRIDFLCYCGX-XYKZKTJVSA-N
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Mechanism of Action

The mechanism of action of dapagliflozin impurity A is not as well-studied as that of dapagliflozin itself. it is known that impurities can affect the overall pharmacological profile of the drug. Dapagliflozin works by inhibiting the sodium-glucose cotransporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion . The presence of impurities like this compound can potentially alter this mechanism by interacting with the same or different molecular targets .

Biological Activity

Dapagliflozin impurity A, also known as dapagliflozin hydroperoxide impurity, is a by-product of the synthesis of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used primarily in the treatment of type 2 diabetes mellitus. Understanding the biological activity of this impurity is critical due to its potential genotoxic effects and implications for drug safety.

  • CAS Number : 2452300-94-4
  • Molecular Formula : C21_{21}H25_{25}ClO8_8
  • Molecular Weight : 440.87 g/mol
  • Structure : this compound is characterized as a peroxide derivative of dapagliflozin, which contributes to its biological activity and potential toxicity.

This compound has been identified as a genotoxic impurity , meaning it can damage genetic material even at low concentrations. This property raises concerns regarding its potential to induce mutations and contribute to tumorigenesis. Research indicates that it can lead to the production of reactive oxygen species (ROS), which are known to cause oxidative stress and cellular damage:

  • Reactive Oxygen Species Production : Exposure to this compound has been shown to increase intracellular levels of ROS, leading to adverse effects such as membrane peroxidation and DNA strand breaks .

Study on Cellular Effects

A study conducted by Maronesi et al. (2022) evaluated the cytotoxic effects of dapagliflozin and its impurities, including impurity A, using various concentrations:

  • Cell Viability : Impurity A significantly reduced cell viability at concentrations of 10 µM and 50 µM.
  • Reactive Species Measurement : The DCFH-DA assay revealed that cells exposed to this compound exhibited increased production of reactive nitrogen species, indicating oxidative stress .

Analytical Method Validation

The biological activity and safety profile of this compound have been assessed through high-performance liquid chromatography (HPLC) methods. The validation studies demonstrated:

  • Limit of Detection (LOD) : For dapagliflozin, the LOD was found to be 1.7 µg/mL, while for impurity A, it was significantly lower at 0.08 µg/mL.
  • Recovery Rates : The recovery rates for impurities were satisfactory, with values ranging from 96.76% to 103.96%, indicating the reliability of the analytical methods used in assessing these compounds .

Toxicological Implications

The presence of this compound in pharmaceutical formulations necessitates careful monitoring due to its toxicological implications:

  • Genotoxic Potential : As a genotoxic agent, it poses risks for long-term exposure in patients.
  • Regulatory Considerations : Regulatory agencies require stringent limits on impurities in drug formulations; thus, understanding the biological activity of such impurities is essential for compliance with safety standards.

Summary Table of Biological Activity Data

ParameterThis compound
CAS Number2452300-94-4
Molecular Weight440.87 g/mol
GenotoxicityYes
LOD (µg/mL)0.08
Cytotoxic Concentrations (µM)10, 50
Reactive Species InductionYes

Properties

Molecular Formula

C21H25ClO8

Molecular Weight

440.9 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)-hydroperoxymethyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO8/c1-2-28-13-6-3-11(4-7-13)20(30-27)14-9-12(5-8-15(14)22)21-19(26)18(25)17(24)16(10-23)29-21/h3-9,16-21,23-27H,2,10H2,1H3/t16-,17-,18+,19-,20?,21+/m1/s1

InChI Key

LNALRIDFLCYCGX-XYKZKTJVSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)OO

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl)OO

Origin of Product

United States

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